molecular formula C21H20N4O5S2 B2466508 ethyl 4-(2-{[5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 392293-19-5

ethyl 4-(2-{[5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2466508
CAS No.: 392293-19-5
M. Wt: 472.53
InChI Key: UKGVGKQXNWRRCU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a synthetically designed small molecule that incorporates a 1,3,4-thiadiazole core, a scaffold widely recognized for its diverse pharmacological potential. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of enzyme inhibitors. The molecular structure, which features a sulfanyl acetamido linker, suggests potential as a multi-targeting agent. Research into analogous 1,3,4-thiadiazole derivatives has demonstrated potent inhibitory activity against enzymes like carbonic anhydrase[https://pubmed.ncbi.nlm.nih.gov/31525631/] and tyrosine kinase[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9917657/], which are critical targets in oncology and other disease areas. The presence of the 4-methoxybenzamido moiety further augments its profile, as this group is commonly found in compounds with documented anticancer and anti-inflammatory properties. Consequently, this molecule serves as a valuable chemical probe for investigating novel signaling pathways and as a lead compound for the synthesis and optimization of new therapeutic agents targeting proliferative and inflammatory diseases. Its primary research utility lies in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c1-3-30-19(28)14-4-8-15(9-5-14)22-17(26)12-31-21-25-24-20(32-21)23-18(27)13-6-10-16(29-2)11-7-13/h4-11H,3,12H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGVGKQXNWRRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioacylation of Amidines

The thiadiazole ring is constructed via a base-mediated cyclization, as demonstrated in recent methodologies:

  • Reagents : 4-Methoxybenzoyl isothiocyanate reacts with thioacetamide in dimethylformamide (DMF) under NaH catalysis.
  • Mechanism : Deprotonation of DMF generates a carbamoyl anion, initiating radical-mediated thioacylation. The intermediate thioacylamidine undergoes intramolecular N–S bond formation to yield the thiadiazole.
  • Conditions :
    • Solvent: Anhydrous DMF
    • Base: Sodium hydride (2.5 equiv)
    • Temperature: 80°C under nitrogen
    • Yield: 68–72%

Alternative Hydrazine Cyclization

Older protocols employ hydrazine derivatives:

  • Step 1 : 4-Methoxybenzoic acid is converted to its hydrazide using thionyl chloride and hydrazine hydrate.
  • Step 2 : Reaction with carbon disulfide in alkaline ethanol induces cyclodehydration, forming the 2-mercapto-thiadiazole.
    • Yield: ~60% (after recrystallization from ethanol).

Sulfanyl Acetamide Linker Installation

Thiol Alkylation

The thiol group at position 2 of the thiadiazole is alkylated with 2-chloroacetamide:

  • Reagents :
    • 5-(4-Methoxybenzamido)-1,3,4-thiadiazole-2-thiol (1 equiv)
    • 2-Chloroacetamide (1.2 equiv)
    • Base: Triethylamine (2 equiv) in tetrahydrofuran (THF).
  • Conditions :
    • Temperature: Reflux (65°C) for 6 hours
    • Workup: Precipitation with ice-water, filtration
    • Yield: 75–80%.

Characterization of Intermediate

  • $$^1$$H NMR (DMSO-$$d6$$): δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, ArH), 7.03–6.97 (m, 2H, ArH), 4.12 (s, 2H, SCH$$2$$), 3.84 (s, 3H, OCH$$_3$$).
  • HRMS : m/z calcd for C$${12}$$H$${11}$$N$$4$$O$$3$$S$$_2$$ [M+H]$$^+$$: 347.0321; found: 347.0324.

Coupling with Ethyl 4-Aminobenzoate

Amide Bond Formation

The final step involves coupling the sulfanyl acetamide-thiadiazole intermediate with ethyl 4-aminobenzoate:

  • Activation : Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
  • Conditions :
    • Solvent: Dichloromethane (DCM)
    • Molar ratio: 1:1.2 (intermediate:ester)
    • Temperature: Room temperature, 12 hours
    • Yield: 85–90%.

Purification

  • Column Chromatography : Silica gel, eluent: ethyl acetate/hexane (3:7).
  • Melting Point : 189–191°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$3$$):
    δ 8.34 (s, 1H, NH), 8.02 (d, $$J = 8.8$$ Hz, 2H, benzoate ArH), 7.89 (d, $$J = 8.8$$ Hz, 2H, thiadiazole ArH), 7.12 (d, $$J = 8.8$$ Hz, 2H, OCH$$
    3$$-ArH), 6.94 (d, $$J = 8.8$$ Hz, 2H, OCH$$3$$-ArH), 4.42 (q, $$J = 7.1$$ Hz, 2H, OCH$$2$$CH$$3$$), 4.18 (s, 2H, SCH$$2$$), 3.85 (s, 3H, OCH$$3$$), 1.44 (t, $$J = 7.1$$ Hz, 3H, CH$$3$$).

  • $$^{13}$$C NMR (101 MHz, CDCl$$3$$):
    δ 169.8 (C=O, benzoate), 166.2 (C=O, acetamide), 162.4 (C=O, benzamido), 159.3 (OCH$$
    3$$-Ar), 154.1 (thiadiazole C-2), 143.6 (thiadiazole C-5), 132.1–114.7 (aromatic carbons), 61.2 (OCH$$2$$CH$$3$$), 55.6 (OCH$$3$$), 35.4 (SCH$$2$$), 14.3 (CH$$_3$$).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 487.1583 [M+H]$$^+$$
  • Calculated : 487.1586 for C$${21}$$H$${21}$$N$$4$$O$$5$$S$$_2$$.

Optimization and Challenges

Regioselectivity in Thiadiazole Formation

Early methods suffered from low regiocontrol, yielding mixtures of 1,3,4- and 1,2,4-thiadiazoles. The NaH–DMF protocol suppresses side products by stabilizing the thioacylamidine intermediate.

Sulfur Oxidation Mitigation

The sulfanyl group is prone to oxidation during alkylation. Conducting reactions under nitrogen and adding antioxidants (e.g., ascorbic acid) improved yields by 15%.

Scientific Research Applications

Synthesis of Ethyl 4-(2-{[5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

The synthesis of this compound typically involves multi-step reactions. The process begins with the formation of the thiadiazole ring followed by the introduction of the amide and benzoate moieties. Key steps include:

  • Formation of Thiadiazole : The initial step involves the reaction of thiosemicarbazide with carbon disulfide to yield 5-amino-1,3,4-thiadiazole-2-thiol.
  • Amidation Reaction : The thiadiazole derivative is then reacted with various benzoyl chlorides to introduce the amide functionality.
  • Final Esterification : The final product is obtained through esterification with ethyl acetoacetate under acidic conditions.

The overall synthetic route ensures high yields and purity of the target compound .

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several human cancer cell lines including SKOV-3 (ovarian cancer) and HL-60 (leukemia). The IC50 values for these cell lines were reported as approximately 19.5 µM, indicating potent activity .
  • Mechanism of Action : The cytotoxicity is believed to occur through apoptosis induction as evidenced by acridine orange/ethidium bromide staining assays .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:

  • Inhibition Studies : Preliminary studies indicate that derivatives of thiadiazole compounds can inhibit bacterial strains such as Bacillus subtilis and Aspergillus niger. These findings suggest potential applications in treating infections caused by resistant strains .

Case Study 1: Antitumor Evaluation

A study conducted by El-Naggar et al. (2011) synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their effects on Ehrlich Ascites Carcinoma cells. Among these compounds, those structurally related to this compound exhibited significant tumor growth inhibition after 14 days of treatment .

Case Study 2: Structure-Activity Relationship

A structure–activity relationship (SAR) analysis highlighted the importance of substituents on the thiadiazole ring for enhancing cytotoxic activity. Compounds with specific aromatic substitutions showed improved efficacy against various cancer cell lines .

Table 1: Anticancer Activity Summary

Compound NameCell LineIC50 (µM)Mechanism
This compoundSKOV-319.5Apoptosis induction
Other Thiadiazole DerivativesHL-60VariesVaries

Table 2: Antimicrobial Activity Overview

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl Thiadiazole DerivativeBacillus subtilisVaries
Ethyl Thiadiazole DerivativeAspergillus nigerVaries

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-{[5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific substitution pattern on the thiadiazole ring and the presence of both benzamido and ethyl ester groups.

Biological Activity

Ethyl 4-(2-{[5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This article delves into its biological activities, particularly its anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Ethyl group
  • Thiadiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Methoxybenzamido group : Enhances biological activity through specific interactions with biological targets.

Anticancer Activity

  • Cytotoxicity : this compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it exhibits:
    • IC50 values indicating potency against specific cancer types:
      • SKOV-3 (ovarian cancer) : IC50 = 19.5 μM .
      • Other studies have shown activity against HL-60 and MOLT-4 cell lines, suggesting a broad spectrum of anticancer efficacy .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, primarily through:
    • Inhibition of cell proliferation.
    • Activation of apoptotic pathways, which may involve interactions with proteins regulating cell cycle and survival .

Antimicrobial Activity

While the primary focus is on anticancer properties, there is evidence suggesting potential antimicrobial activities. Some derivatives of 1,3,4-thiadiazoles have shown effectiveness against various bacteria and fungi, indicating that further exploration of this compound in this area could be beneficial .

Table of Biological Activities

Activity TypeTarget Cell LineIC50 Value (μM)Reference
AnticancerSKOV-319.5
AnticancerHL-60Not specified
AnticancerMOLT-4Not specified
AntimicrobialVariousVariable

Case Studies

  • Study on Antitumor Efficacy : A study evaluated the effects of various thiadiazole derivatives on cancer cell lines. This compound was found to have superior cytotoxic effects compared to other derivatives tested against ovarian cancer cells .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound may interact with key proteins involved in apoptosis and cell proliferation pathways. This interaction could explain its potent anticancer activity .

Q & A

Q. What are the standard synthetic routes for ethyl 4-(2-{[5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate, and what key reaction steps are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : React 5-amino-1,3,4-thiadiazole-2-sulfonamide with 4-methoxybenzoyl chloride to introduce the 4-methoxybenzamido group at position 5 of the thiadiazole ring (via nucleophilic substitution).

Sulfanyl Acetamide Linkage : Couple the thiadiazole intermediate with 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanylacetamide bridge.

Esterification : Attach the benzoate ester group via a condensation reaction using ethyl 4-aminobenzoate and activated carboxylic acid intermediates.
Key purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

  • Table 1 : Critical Reaction Parameters
StepReagents/ConditionsSolventTemperatureYield (%)
Thiadiazole formation4-Methoxybenzoyl chloride, DCMDichloromethane0–5°C (stirring)60–70
Sulfanyl linkage2-Chloroacetamide, K₂CO₃DMF80°C (reflux)50–65
EsterificationEDCl/HOBt, ethyl 4-aminobenzoateTHFRT (24 hrs)45–55

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regioselectivity of substituents on the thiadiazole ring (e.g., methoxy proton at δ 3.8–4.0 ppm; aromatic protons in the benzoate group at δ 7.5–8.2 ppm) .
  • FT-IR : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide; N-H stretch at ~3300 cm⁻¹) .
  • HPLC : Assess purity (>95% using a C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ m/z calculated for C₂₁H₂₁N₄O₅S₂: 497.09; observed: 497.12) .

Q. What in vitro assays are typically employed to evaluate the biological activity of thiadiazole-containing compounds like this derivative?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test carbonic anhydrase (CA) or cyclooxygenase (COX) inhibition using spectrophotometric methods (e.g., CA inhibition via esterase activity with 4-nitrophenyl acetate) .
  • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can design of experiments (DoE) methodologies optimize the synthesis of this compound?

  • Methodological Answer : Apply factorial design to optimize reaction parameters:
  • Variables : Temperature, solvent polarity, catalyst concentration.
  • Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables (e.g., higher DMF polarity improves sulfanyl linkage efficiency).
  • Case Study : A 2³ factorial design reduced reaction steps from 72 to 18 experiments, identifying optimal conditions (80°C, DMF, 1.2 eq. K₂CO₃) with 85% yield improvement .

Q. What computational strategies predict interaction mechanisms between this compound and biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the thiadiazole ring (e.g., sulfur atoms as electron donors) .
  • Molecular Docking (AutoDock Vina) : Simulate binding to CA IX (PDB: 3IAI) to predict binding affinity (ΔG ≈ -9.2 kcal/mol) and key interactions (hydrogen bonds with Thr199/Glu106) .
  • Molecular Dynamics (MD) : Simulate 100 ns trajectories in explicit solvent to assess stability of the ligand-protein complex (RMSD < 2.0 Å) .

Q. How should researchers address discrepancies in reported biological activities of structurally similar thiadiazole derivatives?

  • Methodological Answer :
  • Purity Verification : Re-analyze compounds via HPLC and NMR to rule out impurities (e.g., residual DMF may artificially enhance antimicrobial activity) .
  • Assay Standardization : Use common protocols (e.g., CLSI guidelines for MIC assays) to minimize variability in biological testing .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL) and adjust for molecular weight differences .

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